4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene
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Overview
Description
4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene is an organic compound characterized by a bromomethyl group attached to a non-4-ene structure with four methyl groups at the 2 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene typically involves the bromination of a suitable precursor. One common method involves the bromination of a non-4-ene derivative using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene
- 4-(Iodomethyl)-2,2,8,8-tetramethylnon-4-ene
- 4-(Hydroxymethyl)-2,2,8,8-tetramethylnon-4-ene
Uniqueness
4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Properties
CAS No. |
91485-43-7 |
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Molecular Formula |
C14H27Br |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
4-(bromomethyl)-2,2,8,8-tetramethylnon-4-ene |
InChI |
InChI=1S/C14H27Br/c1-13(2,3)9-7-8-12(11-15)10-14(4,5)6/h8H,7,9-11H2,1-6H3 |
InChI Key |
FNFQAOQNOLDOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC=C(CC(C)(C)C)CBr |
Origin of Product |
United States |
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